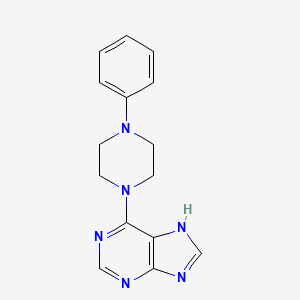

6-(4-phenylpiperazin-1-yl)-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-phenylpiperazin-1-yl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6/c1-2-4-12(5-3-1)20-6-8-21(9-7-20)15-13-14(17-10-16-13)18-11-19-15/h1-5,10-11H,6-9H2,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIWJXNUTCUPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 4 Phenylpiperazin 1 Yl 7h Purine and Analogues

Retrosynthetic Analysis of the 6-(4-phenylpiperazin-1-yl)-7H-Purine Core

Retrosynthetic analysis of this compound identifies the primary disconnection at the C6-N bond of the purine (B94841) ring. This bond is formed between the C6 position of the purine and the secondary amine of the piperazine (B1678402) ring. This disconnection simplifies the target molecule into two key synthons: a purine core electrophile and a piperazine nucleophile.

The most logical electrophilic precursor for the purine core is a 6-halopurine, such as 6-chloropurine (B14466). The halogen atom at the C6 position activates the ring for nucleophilic aromatic substitution. The nucleophilic counterpart is the readily available 1-phenylpiperazine (B188723). This straightforward analysis forms the basis for the most common synthetic routes to the target compound and its analogues.

Precursor Synthesis and Functionalization

The successful synthesis of this compound relies on the efficient preparation of its key precursors: a functionalized purine intermediate and the substituted piperazine.

Synthesis of Halopurine Intermediates for C6 Functionalization

6-Chloropurine is the most widely used halopurine intermediate for functionalization at the C6 position. A common and effective method for its synthesis involves the chlorination of hypoxanthine (B114508). This transformation is typically achieved by refluxing hypoxanthine with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline. prepchem.comgoogle.com The excess phosphorus oxychloride is subsequently removed, and the product, 6-chloropurine hydrochloride, is isolated. prepchem.com

Alternative methods have been developed to improve yield, safety, and environmental impact. For instance, using acetyl hypoxanthine as the starting material with phosphorus oxychloride and a tertiary amine catalyst can provide high yields of 6-chloropurine under controlled temperature conditions. google.com The reaction progress for these methods is summarized in the table below.

Table 1: Synthesis of 6-Chloropurine

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hypoxanthine | POCl₃, N,N-dimethylaniline | Reflux for 20 minutes | 6-Chloropurine Hydrochloride | 99% | prepchem.com |

For the synthesis of more complex analogues, other halopurines can be prepared. For example, 6-chloro-2-iodopurine (B104377) can be synthesized from hypoxanthine through a multi-step process involving protection of the N9 position, regioselective lithiation, and subsequent iodination. researchgate.net

Preparation of Substituted Piperazine Derivatives, including 1-phenylpiperazine

1-Phenylpiperazine is a commercially available and widely used reagent. However, various methods exist for its synthesis, which are also applicable to the preparation of other substituted piperazine derivatives. A prevalent industrial method involves the reaction of aniline (B41778) with bis-(2-chloroethyl)amine hydrochloride. google.comgoogle.com This reaction is typically performed at high temperatures (160-250°C) in the absence of a solvent, where the reactants fuse and undergo cyclization to form N-phenylpiperazine hydrochloride. google.com Subsequent treatment with a basic aqueous solution yields the crude product, which is then purified by vacuum distillation to achieve high purity (>99%). google.com

Another common approach is the N-arylation of piperazine with an aryl halide, a reaction that has been extensively studied. For instance, the coupling of aryl chlorides with amines like piperazine can be catalyzed by palladium complexes in the presence of a base such as potassium tert-butoxide (KOtBu). chemicalbook.com

Table 2: Synthesis of 1-Phenylpiperazine

| Starting Materials | Reagents/Catalyst | Reaction Conditions | Purity | Yield | Reference |

|---|---|---|---|---|---|

| Aniline, Bis-(2-chloroethyl)amine hydrochloride | None (neat) | 190°C, 3 hours | 99.4% (HPLC) | 79.9% | google.com |

Direct and Stepwise Synthetic Routes to this compound

With the key precursors in hand, the final assembly of the target molecule can be achieved through several strategic routes.

Nucleophilic Aromatic Substitution Strategies at the Purine C6 Position

The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halogen, from the C6 position of the purine ring by the nucleophilic nitrogen of 1-phenylpiperazine. nih.govyoutube.com

The reaction is generally carried out by heating the 6-halopurine (e.g., 6-chloropurine) with the appropriate piperazine derivative in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.govresearchgate.net Common bases include triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), and solvents like ethanol (B145695) are frequently used. nih.govresearchgate.net The electron-deficient nature of the purine ring system facilitates this substitution, making it an efficient method for creating a diverse library of 6-substituted purine analogues. nih.govacs.orgnih.gov Microwave irradiation has also been shown to be an effective technique for accelerating these amination reactions, often leading to reduced reaction times and improved yields. researchgate.net

The general scheme for this SNAr reaction is as follows: 6-Chloropurine + 1-Phenylpiperazine → this compound + HCl

Research has demonstrated the synthesis of various 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives using this nucleophilic aromatic substitution reaction of a 6-chloro-9-cyclopentylpurine intermediate with the appropriate piperazines in the presence of triethylamine in ethanol. nih.gov

One-Pot and Multi-Step Synthesis Approaches

While the direct SNAr reaction is a two-step process if starting from the base precursors (synthesis of halopurine, then substitution), multi-step one-pot syntheses have also been developed for creating polysubstituted purine libraries. researchgate.net These methods often involve the reaction of a diaminopyrimidine precursor which cyclizes to form the purine ring in situ while also incorporating substituents. researchgate.net

However, for the specific synthesis of this compound, a stepwise approach is more common and provides better control. A typical multi-step synthesis involves:

Protection/Alkylation at N9 (Optional): If a specific N9-substituent is desired, the synthesis often begins with the alkylation of 6-chloropurine. For example, reacting 6-chloropurine with cyclopentyl bromide in the presence of a base like potassium carbonate (K₂CO₃) yields 6-chloro-9-cyclopentylpurine. nih.gov

Nucleophilic Aromatic Substitution: The resulting 6-chloro-9-substituted purine is then subjected to the SNAr reaction with 1-phenylpiperazine as described in the previous section to yield the final product. nih.gov

This stepwise approach allows for the introduction of diversity at both the C6 and N9 positions of the purine core, enabling the synthesis of a wide range of analogues. nih.govacs.org

Advanced Characterization and Structural Analysis of 6 4 Phenylpiperazin 1 Yl 7h Purine Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netnih.gov

In the ¹H NMR spectrum of 6-(4-phenylpiperazin-1-yl)-7H-purine analogues, distinct signals corresponding to the purine (B94841), piperazine (B1678402), and phenyl protons are expected. The protons on the purine ring, typically H-2 and H-8, appear as singlets in the downfield region, often between 8.0 and 9.5 ppm. nih.govchemicalbook.com The N-H proton of the purine ring can appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The protons of the phenyl group typically appear as a multiplet system between 6.8 and 7.5 ppm. The four protons on the piperazine ring adjacent to the purine moiety and the four protons adjacent to the phenyl group will show distinct signals, usually as multiplets in the aliphatic region of the spectrum (approximately 3.0-4.5 ppm). mdpi.com

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atoms of the purine ring resonate at lower field strengths (typically 140-160 ppm) due to their aromatic and electron-deficient nature. nih.gov The carbons of the phenyl ring also appear in the aromatic region (around 115-150 ppm). The aliphatic carbons of the piperazine ring are found at higher field strengths, generally between 40 and 60 ppm. mdpi.com The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity. researchgate.net

Table 1: Representative NMR Data for Phenylpiperazine and Purine Moieties Note: Chemical shifts (δ) are in ppm and are referenced to a standard. Actual values for the target compound may vary based on solvent and specific analogue structure.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| ¹H | Purine C-H (e.g., C2-H, C8-H) | 8.0 - 9.5 | nih.govchemicalbook.com |

| ¹H | Purine N-H | Variable, often broad (e.g., >10 ppm) | chemicalbook.com |

| ¹H | Phenyl C-H | 6.8 - 7.5 | mdpi.com |

| ¹H | Piperazine N-CH₂ | 3.0 - 4.5 | mdpi.com |

| ¹³C | Purine Carbons | 140 - 160 | nih.gov |

| ¹³C | Phenyl Carbons | 115 - 150 | mdpi.com |

| ¹³C | Piperazine Carbons | 40 - 60 | mdpi.com |

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. mdpi.com

For this compound, the mass spectrum would show a prominent molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such molecules involve the cleavage of the piperazine ring, the loss of the phenyl group, or fragmentation of the purine ring itself. nih.gov The analysis of these fragment ions helps to confirm the presence of the key structural motifs within the molecule. For instance, the cleavage of the glycosidic bond is a common fragmentation pathway in purine nucleoside analogues. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Observation | Structural Implication | Source |

|---|---|---|---|

| HRMS | Molecular ion peak (e.g., [M+H]⁺) matching the calculated exact mass | Confirms molecular formula | mdpi.com |

| MS/MS | Fragments corresponding to the phenylpiperazine moiety | Confirms the substituent at C6 | nih.gov |

| MS/MS | Fragments corresponding to the purine core | Confirms the purine scaffold | researchgate.net |

| MS/MS | Loss of the phenyl group or parts of the piperazine ring | Characteristic fragmentation pattern | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrations include N-H stretching from the purine ring, typically seen as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations from both the purine and phenyl rings are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears just below 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of C=C and C=N bond stretching within the aromatic purine and phenyl rings. nih.govnist.gov

Table 3: Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |

|---|---|---|---|

| 3100-3500 (broad) | N-H Stretch | Purine ring | nih.gov |

| 3000-3100 | C-H Stretch | Aromatic (Purine, Phenyl) | mdpi.com |

| 2800-3000 | C-H Stretch | Aliphatic (Piperazine) | mdpi.com |

| 1400-1650 | C=C and C=N Stretch | Aromatic rings | nih.govnist.gov |

Chromatographic Purity Assessment (e.g., TLC, UPLC)

Chromatographic techniques are essential for assessing the purity of synthesized compounds. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography purification.

For a more rigorous, quantitative assessment of purity, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed. jafs.com.pl These methods separate the target compound from any impurities, starting materials, or by-products. By using a suitable stationary phase (e.g., C18 reversed-phase column) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol), a sharp, symmetrical peak for the pure compound can be obtained. frontiersin.orgmdpi.com The purity is typically determined by the peak area percentage from the chromatogram, with detection often performed using a photodiode array (PDA) detector that can also provide the UV spectrum of the compound. frontiersin.org The within-run and between-run variances for such methods are generally very low, indicating excellent reproducibility and reliability. frontiersin.org

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic methods provide robust evidence for a molecular structure, X-ray crystallography offers the most definitive proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. nih.gov

For a molecule like this compound, obtaining a suitable single crystal allows for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and torsional angles. mdpi.com The resulting crystal structure confirms the connectivity of the purine, piperazine, and phenyl rings and reveals the conformation of the molecule in the solid state. Furthermore, crystallographic analysis provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net For example, a study on a related pyridine (B92270) analogue, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, reported a 1.8-Å-resolution crystal structure that revealed the physical basis for its interaction with its biological target. researchgate.netnih.gov Similarly, the crystal structure of other purine derivatives has been solved, often in triclinic or monoclinic space groups, providing a solid basis for understanding their structure. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 6 4 Phenylpiperazin 1 Yl 7h Purine Derivatives

Impact of Substitutions at the Purine (B94841) Core (C6, N7, N9, C8) on Biological Activity

The purine scaffold serves as the central anchoring point for derivatization, and substitutions at various positions on this bicyclic system profoundly impact the compound's biological profile.

The C6 position is pivotal for activity, as it connects the purine core to the phenylpiperazine moiety. Studies involving the replacement of the entire 6-(4-phenylpiperazin-1-yl) group with other substituted phenyl groups have demonstrated that the nature of this substituent is a key determinant of cytotoxic effects. For instance, attaching a 4-phenoxyphenyl group directly to the C6 position has been shown to be crucial for anticancer activity. researchgate.net

The N9 position is frequently modified to enhance activity. Alkylation at this position, for example with a cyclopentyl group, is a common strategy in the synthesis of potent derivatives. nih.gov Another significant modification is the introduction of a β-D-ribofuranosyl group at N9, converting the purine base into a nucleoside analogue. acs.orgnih.gov These nucleosides can interfere with cellular ATP reserves, potentially by influencing kinase activities. acs.orgnih.gov The synthesis of 5'-O-phosphate derivatives from these ribonucleosides further highlights the importance of the N9 substituent in creating antimetabolites that can disrupt nucleic acid synthesis. nih.gov

While direct substitutions at the N7 position of the 6-(4-phenylpiperazin-1-yl)-7H-purine are less commonly explored, the importance of this nitrogen atom can be inferred from studies on analogous 7-deazapurine compounds. nih.govmdpi.com In these "fleximer" analogues, where the purine ring is modified, the resulting change in the molecule's flexibility and hydrogen bonding capacity significantly alters its interaction with target enzymes. nih.gov This suggests that the N7 nitrogen plays a role in establishing key interactions within the biological target's binding site.

Substitution at the C8 position has been explored to create 6,8,9-trisubstituted purine analogues. The introduction of a bulky group, such as a 4-phenoxyphenyl moiety, at C8 can lead to compounds with significant cytotoxic activity against various human cancer cell lines. nih.gov Some of these C8-substituted derivatives have shown greater efficacy than established anticancer agents like 5-Fluorouracil and Fludarabine in liver cancer cells. nih.gov

Table 1: Effect of Purine Core Substitutions on Cytotoxic Activity

| Compound/Modification | Substitution Position(s) | Biological Activity (IC50) | Cell Line |

|---|---|---|---|

| 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine | C6, N9 | 5.4 µM | Huh7 (Liver Cancer) |

| N6-(4-Trifluoromethylphenyl)piperazine-9-(β-D-ribofuranosyl)purine | C6, N9 | 5.2 - 9.2 µM | Various Cancer Lines |

| 6-(phenylpiperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative (Compound 5) | C6, C8, N9 | Lower than 5-FU and Fludarabine | Huh7 (Liver Cancer) |

| 6-(4-chlorophenylpiperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative (Compound 6) | C6, C8, N9 | Lower than 5-FU and Fludarabine | Huh7 (Liver Cancer) |

Influence of Piperazine (B1678402) Substituents and Linker Length on Molecular Recognition

The piperazine ring and its substituents are critical for molecular recognition, acting as a bridge between the purine core and the terminal phenyl group. The nature of the substituent on the second nitrogen of the piperazine ring (N4) directly modulates the compound's biological effects.

In a series of novel purine ribonucleosides, substitutions on the phenyl ring attached to the piperazine moiety were evaluated for cytotoxicity. The analogue featuring a 4-trifluoromethylphenyl group on the piperazine ring displayed the most potent antitumor activity across a range of liver, breast, and colon carcinoma cell lines. acs.orgnih.gov This highlights the significant role of the electronic properties of the piperazine substituent in the molecule's efficacy.

The length and composition of the linker connecting the core scaffold to the phenylpiperazine group can also be altered. In analogous compound series, extending the linker by a single methylene unit has been explored as a strategy to modify receptor interaction and activity. researchgate.net This suggests that the distance and orientation between the purine and the distal phenyl ring are important parameters for optimizing biological function. The 4-(4-alkylpiperazin-1-yl)phenyl group has been identified as a functionally potent side chain in other classes of biologically active molecules, underscoring the utility of this particular structural motif. nih.gov

Table 2: Influence of Piperazine Substituents on Cytotoxicity

| Compound Series | Piperazine Substituent | Effect on Activity |

|---|---|---|

| 6-(4-Substituted phenylpiperazin-1-yl)-9-(β-D-ribofuranosyl)purines | 4-Trifluoromethylphenyl | Highest antitumor activity (IC50: 5.2-9.2 µM) |

| 6-(4-substituted phenyl piperazine)-9-cyclopentyl purines | 4-chlorophenyl | High cytotoxic potential (IC50 < 5 µM) in some liver cancer lines |

Steric and Electronic Effects of the Phenyl Group on Activity

Electronic effects are a major driver of activity. The introduction of a strong electron-withdrawing group, such as a trifluoromethyl (-CF3) group at the para-position of the phenyl ring, has been shown to yield compounds with the best antitumor activity in certain series. acs.org Conversely, substituting the phenyl ring with electron-donating groups or other functionalities alters the cytotoxic profile. nih.gov

Steric factors also play a crucial role. The size and position of substituents on the phenyl ring can affect how the molecule fits into its biological target. For example, in related heterocyclic compounds, the addition of bulky groups can increase steric hindrance around the binding site, which may inhibit the formation of the active complex or reduce its stability. nih.gov In the context of this compound derivatives, substitutions at the C6 position with a large 4-phenoxyphenyl group were found to be responsible for potent anticancer activity, indicating that in some cases, increased bulk is favorable. researchgate.net The interplay between the electronic nature and the size of the substituent is therefore a critical consideration in the design of new, more potent analogues.

Development of SAR Models from Analogous Compounds

To systematically understand and predict the biological activity of this compound derivatives, quantitative structure-activity relationship (QSAR) models can be developed based on data from analogous compounds. frontiersin.org QSAR modeling is a computational approach that correlates variations in the physicochemical properties of compounds with their biological activities.

The development of a QSAR model typically involves several steps. First, the two-dimensional structures of a series of synthesized analogues are drawn and optimized to find their lowest energy three-dimensional conformation. frontiersin.org Subsequently, a wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various physicochemical properties, including:

Electronic properties: Hammett constants, dipole moment, partial charges.

Steric properties: Molar refractivity, van der Waals volume, specific shape indices.

Hydrophobicity: LogP (partition coefficient).

Topological properties: Connectivity indices that describe the branching and shape of the molecule.

Once the descriptors are calculated, statistical methods or machine learning algorithms—such as multiple linear regression, random forests (RF), or support vector regression (SVR)—are used to build a mathematical model. frontiersin.org This model identifies the key descriptors that are most highly correlated with the observed biological activity (e.g., IC50 values).

For purine-based analogues, such models can elucidate the precise steric and electronic requirements for optimal activity. For instance, a QSAR model could quantify the extent to which electron-withdrawing substituents on the phenyl ring enhance activity or define the optimal size for a substituent at the N9 position of the purine core. These predictive models serve as a valuable guide for the rational design of future generations of compounds with improved efficacy.

Molecular Mechanisms and Target Interactions in Vitro and in Silico

Enzyme Inhibition Studies of 6-(4-phenylpiperazin-1-yl)-7H-Purine Analogues

Analogues derived from the this compound structure have been systematically evaluated for their inhibitory effects on several classes of enzymes, most notably kinases and proteases. These studies provide critical insights into the structure-activity relationships that govern their potency and selectivity.

Kinase Inhibition Profiles (e.g., PI3K-δ, P70-S6K1, Src)

The purine (B94841) core of these compounds makes them well-suited for targeting the ATP-binding sites of various kinases.

PI3K-δ and P70-S6K1

In silico docking studies have been employed to investigate the inhibitory potential of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives against PI3K-δ and P70-S6K1 kinases, which are implicated in cancer-related physiological processes. researchgate.net These computational simulations are crucial for predicting the binding affinity and examining the potential of these compounds as enzyme inhibitors. researchgate.net For instance, the selective ATP-competitive P70-S6K1 inhibitor LY2584702 demonstrates an IC50 of 4 nM. researchgate.netselleckchem.com

Src Kinase

A series of newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine nucleobase analogues have demonstrated potential as inhibitors of Src kinase. nih.gov In vitro cytotoxicity screening against various human cancer cell lines, including hepatocellular carcinoma (Huh7), colorectal carcinoma (HCT116), and breast cancer (MCF7), identified several potent compounds. nih.gov Further investigation into their mechanism revealed that these purine analogues could induce apoptosis in liver cancer cells through the inhibition of Src. nih.gov The IC50 values for the most active of these compounds against the cancer cell lines were determined, highlighting their potential as anticancer agents. nih.gov For example, the N(6)-(4-Trifluoromethylphenyl)piperazine analogue (compound 11) showed significant antitumor activity with IC50 values ranging from 5.2 to 9.2 μM.

| Compound Analogue | Target Kinase | Inhibitory Concentration (IC50) | Cell Line | Reference |

|---|---|---|---|---|

| LY2584702 | P70-S6K1 | 4 nM | Cell-free assay | researchgate.netselleckchem.com |

| N(6)-(4-Trifluoromethylphenyl)piperazine analogue | Not specified, general cytotoxicity | 5.2 - 9.2 µM | Hepatoma cells | |

| 6-(4-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-9H-purine | Not specified, general cytotoxicity | >40 µM | Huh7 | nih.gov |

| 9-cyclopentyl-6-(4-(p-tolyl)piperazin-1-yl)-9H-purine | Not specified, general cytotoxicity | 14.8 µM | Huh7 | nih.gov |

Inhibition of Other Enzymes (e.g., Dihydrofolate Reductase, Xanthine Oxidase, C1s Protease)

While the primary focus has been on kinases, related chemical structures have been investigated for their effects on other enzyme systems.

C1s Protease

A chemical analogue of the purine series, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), which features a pyridine (B92270) core instead of a purine, has been identified as a selective and competitive inhibitor of C1s protease. nih.govnih.govresearchgate.net C1s is a key enzyme in the classical complement pathway, a critical component of the innate immune system. nih.govresearchgate.net Biochemical experiments have shown that this pyridine analogue binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its enzymatic activity with an inhibition constant (Ki) of about 5.8 μM. nih.govnih.govresearchgate.net This discovery was the result of a virtual screen designed to find small molecules that interact with the C1s substrate recognition site. nih.govnih.gov

Receptor Binding and Modulation Investigations

The phenylpiperazine moiety is a well-known pharmacophore for interacting with various G-protein coupled receptors (GPCRs), particularly those for neurotransmitters. Consequently, analogues of this compound have been extensively studied for their receptor binding profiles.

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) Affinities and Functional Activity

Arylpiperazine derivatives are known to exhibit affinity for a range of serotonin receptors. researchgate.net

5-HT1A and 5-HT2A Receptors

Studies on 1-phenylpiperazinylpropyl derivatives of purine-2,6-diones have been conducted to determine their binding properties at 5-HT1A and 5-HT2A receptors. These investigations help to elucidate the structural requirements for high-affinity binding to these serotonin receptor subtypes. Dual 5-HT1A and 5-HT7 receptor ligands have also been developed, with some compounds showing sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM). nih.gov For example, a trazodone (B27368) analogue, 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride, showed a high affinity for the 5-HT1A receptor with a Ki value of 16 nM. mdpi.com

5-HT6 and 5-HT7 Receptors

The 5-HT6 receptor is a target for cognitive enhancement, and various 1,3,5-triazine-piperazine derivatives have been synthesized and tested for their affinity. mdpi.com Some of these ligands show high affinity for the 5-HT6 receptor (Ki = 6 nM) but also bind to other serotonin receptors like 5-HT1A, 5-HT2A, and 5-HT7. mdpi.com Dual-acting 5-HT1A/5-HT7 receptor ligands have also been identified, with one compound displaying equipotent high affinity for both receptors (Ki = 20 nM for 5-HT1A and Ki = 19 nM for 5-HT7). mdpi.com

| Compound Analogue Class | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Dual 5-HT1A/5-HT7 Ligand (Compound 21) | 5-HT1A | 0.74 nM | nih.gov |

| Dual 5-HT1A/5-HT7 Ligand (Compound 21) | 5-HT7 | 8.4 nM | nih.gov |

| Trazodone Analogue (7a·HCl) | 5-HT1A | 16 nM | mdpi.com |

| Trazodone Analogue (7a·HCl) | 5-HT7 | 278 nM | mdpi.com |

| Trazodone Analogue (7b·HCl) | 5-HT1A | 20 nM | mdpi.com |

| Trazodone Analogue (7b·HCl) | 5-HT7 | 19 nM | mdpi.com |

| 1,3,5-triazine-piperazine derivative (Compound 1 & 2) | 5-HT6 | 6 nM | mdpi.com |

Dopamine (B1211576) Receptor (D2) Interactions

The N-phenylpiperazine structure is also a key feature in ligands targeting dopamine receptors. nih.gov Analogues are often evaluated for their affinity and selectivity for the D2 versus the D3 receptor subtype, which share significant amino acid homology. nih.gov Certain N-phenylpiperazine benzamides achieve D3 selectivity by engaging in a bitopic binding mode, where the phenylpiperazine moiety occupies the orthosteric site and the benzamide (B126) tail interacts with a unique secondary binding site on the D3 receptor. nih.gov Some compounds have been found to bind to the D2 receptor subtype with high affinity, exhibiting Ki values of less than 0.3 nM. researchgate.net In some cases, mutations in the D2 receptor have been shown to increase the affinity of selective ligands by up to 293-fold. clinpgx.org

Cannabinoid Receptor 1 (CB1) Binding

Analogues of the this compound structure have been developed as potent and selective inverse agonists for the cannabinoid receptor 1 (CB1). nih.govnih.gov The purine otenabant (B1677804) has served as a target for developing analogues with limited brain exposure to avoid centrally mediated side effects. nih.govnih.gov By replacing the 4-aminopiperidine (B84694) group of otenabant with a functionalized piperazine, researchers have been able to modulate physical properties and access different binding pockets. nih.govnih.gov These efforts have led to the discovery of potent hCB1 antagonists with high selectivity over the CB2 receptor. nih.gov For instance, an N-methylpiperazine substituted purine showed high activity in a human CB1 binding assay with a Ki of 3 nM. nih.gov Another analogue, an aryl urea (B33335) derivative, was found to have a Ki of 4 nM and over 10,000-fold selectivity for hCB1 over hCB2. nih.gov

| Compound Analogue | Receptor Target | Binding Affinity (Ki) | Selectivity (CB1 vs CB2) | Reference |

|---|---|---|---|---|

| N-methylpiperazine substituted purine (Compound 5) | hCB1 | 3 nM | Not specified | nih.gov |

| Aryl urea analogue (Compound 65) | hCB1 | 4 nM | >10,000-fold | nih.gov |

| Isobutyl sulfonamide (Compound 15) | hCB1 | 2 nM | ~1400-fold | nih.gov |

Interaction with Purine-binding Riboswitches

Purine riboswitches are regulatory RNA elements that discriminate between purine ligands like guanine (B1146940) and adenine (B156593) to control gene expression. nih.gov Their specificity is typically determined by a single pyrimidine (B1678525) residue (Y74) that forms a Watson-Crick base pair with the ligand. nih.gov However, the interaction is not solely governed by this single pairing. nih.gov The riboswitch structure contains mechanisms to prevent mismatches and ensure high fidelity in ligand recognition. nih.gov

Studies on purine analogs have shown that modifications at the 2- and 6-positions of the purine ring are critical in determining binding affinity and specificity. nih.gov For the guanine riboswitch, which typically binds guanine, derivatives with altered functional groups at the 6-position are tolerated to varying degrees. nih.gov Interestingly, certain purine analogs with alternative functional groups at the 6-position, such as the 4-phenylpiperazin-1-yl group, can bind to both guanine and adenine riboswitches effectively. nih.gov This is sometimes achieved by shifting the specificity-determining Y74 residue into the minor groove, which alters the binding pocket and reduces the specificity of the interaction. nih.gov This molecular adaptation allows the riboswitch to bind a more diverse range of compounds, including synthetic analogs like this compound. nih.gov The binding is further stabilized by interactions with other residues in the binding pocket, such as U22, U47, and U51, which interact with the other faces of the purine nucleobase. nih.gov

Cellular Mechanisms of Action (In Vitro Models)

Induction of Cell Cycle Arrest

Derivatives of 6-(4-phenylpiperazin-1-yl)-purine have demonstrated the ability to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. rsc.orgmdpi.com For instance, a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were shown to be potent anticancer agents, with the compound PP17 notably causing G2/M phase arrest in MCF-7 breast cancer cells. rsc.org Similarly, other 2,6-substituted purine derivatives have been observed to significantly increase the population of cells in the G2/M phase in a dose-dependent manner. mdpi.com This arrest prevents the cells from entering mitosis and dividing into daughter cells. nih.gov Western blot analyses have confirmed M phase arrest by showing a drastic reduction in the expression of key proteins like cyclin B1 upon treatment with related piperazine derivatives. nih.gov

Table 1: Effect of Purine Derivatives on Cell Cycle Distribution This table is representative of findings for related purine-piperazine compounds.

| Compound | Concentration (µM) | Cell Line | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Source |

|---|---|---|---|---|---|---|

| Compound 7 * | 5 | OKP-GS | - | - | 23.53% | mdpi.com |

| 10 | OKP-GS | - | - | 26.02% | mdpi.com | |

| 20 | OKP-GS | 51.2% | - | 29.94% | mdpi.com | |

| Control (DMSO) | - | OKP-GS | - | - | 20.43% | mdpi.com |

| PP17 | - | MCF-7 | - | - | G2/M Arrest | rsc.org |

| SPOPP-3 (1) ** | - | SW480 | - | - | G2/M Arrest | nih.gov |

*Compound 7 is N-(4-methyl-3-((4-(6-((4-methylbenzoyl)amino)-9H-purin-2-yl)piperazin-1-yl)methyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine **SPOPP-3 (1) is a dispiropiperazine derivative

Apoptosis Induction in Cell Lines

A primary mechanism through which 6-(4-phenylpiperazin-1-yl)-purine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. rsc.orgnih.gov Numerous studies have documented the pro-apoptotic activity of this class of compounds across various cancer cell lines, including those from liver, breast, and colon cancers. rsc.orgnih.govnih.gov

For example, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs were found to be potent inducers of apoptosis in hepatocellular carcinoma cells. nih.gov Specifically, compound 19, a purine analog, was shown to decrease the levels of phospho-Src, phospho-Rb, cyclin E, and cdk2, thereby leading liver cancer cells to apoptosis. rsc.org The induction of apoptosis is often confirmed by observing an increase in the levels of cleaved poly(ADP-ribose) polymerase (PARP), a key marker of this process. nih.gov

Table 2: Cytotoxic and Apoptotic Activity of 6-(4-phenylpiperazin-1-yl)-purine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Observed Effect | Source |

|---|---|---|---|---|

| Compound 11 * | Huh7 (Liver) | 5.2 | Cytotoxicity, Apoptosis Induction | nih.gov |

| HepG2 (Liver) | 9.2 | Cytotoxicity, Apoptosis Induction | nih.gov | |

| FOCUS (Liver) | 6.8 | Cytotoxicity, Apoptosis Induction | nih.gov | |

| Mahlavu (Liver) | 7.5 | Cytotoxicity, Apoptosis Induction | nih.gov | |

| MCF7 (Breast) | 7.4 | Cytotoxicity, Apoptosis Induction | nih.gov | |

| HCT116 (Colon) | 8.1 | Cytotoxicity, Apoptosis Induction | nih.gov | |

| Compound 19 | Liver Cancer Cells | < 5 | Apoptosis via inhibition of Src, Rb, Cyclin E, cdk2 | nih.govrsc.org |

| PP17 | MCF-7 (Breast) | - | Apoptosis Induction | rsc.org |

*Compound 11 is 6-(4-(4-trifluoromethylphenyl)piperazin-1-yl)-9-(β-D-ribofuranosyl)-9H-purine

Senescence-Induced Cell Death Pathways

In addition to apoptosis, certain 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives can trigger senescence-associated cell death in cancer cells. nih.govbilkent.edu.tr Cellular senescence is a state of irreversible cell cycle arrest. nih.gov This effect has been particularly noted in liver cancer cell lines. nih.govbilkent.edu.tr

The induction of senescence is demonstrated through assays such as the senescence-associated β-galactosidase (SA-β-gal) assay. nih.gov The N(6)-(4-Trifluoromethylphenyl)piperazine ribonucleoside analogue (compound 11) was shown to induce this phenotype. nih.gov The senescence-dependent cytotoxic effect was further confirmed by observing the phosphorylation of the Retinoblastoma (Rb) protein, which was mediated by an overexpression of the p15(INK4b) tumor suppressor protein in the presence of the compound. nih.gov This pathway represents an alternative route to cell death, distinct from classical apoptosis. nih.gov

Interference with Cellular ATP Reserves

The ribonucleoside analogues of 6-(4-phenylpiperazin-1-yl)-purine have been found to interfere with cellular energy metabolism by affecting ATP reserves. nih.gov This mechanism is thought to contribute significantly to their cytotoxic effects. nih.govbilkent.edu.tr The depletion of ATP is likely linked to the inhibition of cellular kinase activities, as many kinases utilize ATP for their catalytic functions. nih.gov By disrupting the energy supply of the cell, these compounds can trigger downstream stress responses that ultimately lead to cell death. nih.gov This mode of action is consistent with their classification as antimetabolites, which disrupt essential metabolic pathways necessary for cell survival and proliferation. nih.gov

Disruption of Specific Biosynthetic Pathways (e.g., Peptidoglycan in Mycobacterium tuberculosis)

The versatile purine-piperazine scaffold has also been explored for antibacterial applications, specifically against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov The mycobacterial cell wall, with its unique mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, is a well-established target for antibiotics. frontiersin.orgmdpi.com

A series of novel purine-linked piperazine derivatives were specifically designed and synthesized to inhibit Mtb by disrupting the biosynthesis of peptidoglycan. nih.gov These compounds were engineered to target MurB, an enzyme essential for the production of peptidoglycan precursors in the cytoplasm. nih.gov By inhibiting this pathway, the compounds prevent the proper formation of the bacterial cell wall, leading to an antiproliferative effect. nih.gov Molecular docking studies have supported the strong interaction between these inhibitors and the MurB enzyme, providing a basis for the future development of this class of compounds as anti-tuberculosis agents. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties and interactions of "this compound" and its derivatives at an atomic level. These in silico methods provide critical insights into potential biological targets, binding mechanisms, and the structural features essential for activity, thereby guiding the rational design of more potent and selective analogs.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the strength of the interaction, often quantified by a docking score.

For derivatives of "this compound," molecular docking studies have been instrumental in identifying and characterizing their interactions with protein kinases, which are crucial targets in cancer therapy. For instance, a study on 6-(4-phenylpiperazin-1-yl)-9-cyclopentyl-9H-purine (a closely related N9-substituted analog) investigated its binding within the active site of the Src kinase. nih.gov The docking poses revealed distinct contacts within the kinase's binding site, particularly with the activation loop, which is a critical region for regulating enzyme activity. nih.gov Such simulations are fundamental in structure-based drug design, allowing researchers to visualize how the ligand fits into the binding pocket and which residues are key for establishing stabilizing interactions like hydrogen bonds and hydrophobic contacts. nih.govtpcj.orgnih.gov

| Parameter | Description | Relevance to this compound Derivatives |

|---|---|---|

| Binding Affinity/Docking Score | A numerical score (e.g., in kcal/mol) that estimates the binding free energy and predicts the strength of the ligand-target interaction. | Used to rank different purine analogs and predict their potential inhibitory potency against targets like protein kinases. researchgate.net |

| Hydrogen Bonds | Key directional interactions between the ligand and protein residues (e.g., with backbone amides or side chains). | The purine core's nitrogen atoms are potential hydrogen bond donors/acceptors, critical for anchoring the ligand in the kinase hinge region. tpcj.org |

| Hydrophobic Interactions | Non-polar interactions between the ligand's phenyl and piperazine rings and hydrophobic pockets in the target protein. | The terminal phenyl group can interact with hydrophobic residues, contributing significantly to binding affinity. nih.gov |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the active site. | Reveals how the molecule orients itself to maximize favorable interactions, guiding modifications to improve fit and activity. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com While specific CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) studies for "this compound" are not detailed in the available literature, the principles of SAR (Structure-Activity Relationship) form the basis for such models.

SAR studies on related purine analogs have provided foundational data for potential QSAR models. For example, research on 6-(4-substituted piperazine)-9-cyclopentyl purine derivatives has shown that modifications to the phenyl ring on the piperazine moiety significantly impact cytotoxic activity. nih.gov Similarly, studies on 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine analogs found that introducing a trifluoromethyl group to the phenyl ring resulted in the most potent antitumor activity. nih.gov

A formal QSAR study would use these findings to build a predictive model. nih.gov

CoMFA would calculate steric and electrostatic fields around the aligned molecules to determine which spatial regions are favorable or unfavorable for activity.

CoMSIA expands on this by adding hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed map for guiding drug design. mdpi.com

| Structural Modification (on Analogs) | Observed Impact on Activity | Potential QSAR Descriptor |

|---|---|---|

| Substitution on Phenyl Ring | Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring can enhance cytotoxic activity in liver cancer cells. nih.gov | Hammett electronic parameters (σ), Dipole Moment, Electrostatic Field (CoMFA/CoMSIA). |

| Removal of Sulfonyl Group | The absence of a sulfonyl group on the piperazine ring was investigated to determine its impact on biological activity. nih.gov | Topological indices, Steric parameters (e.g., Molar Refractivity). |

| Substitution at N9 Position | The presence of a cyclopentyl nih.gov or a ribofuranosyl nih.gov group at the N9 position is a common modification in active analogs. | Steric Descriptors (Verloop parameters), Hydrophobic Fields (CoMSIA). |

Density Functional Theory (DFT) Investigations of Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into a molecule's chemical reactivity and stability. researchgate.netnih.gov

For a compound like "this compound," a DFT analysis would reveal its electronic characteristics. The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor, as a smaller gap suggests higher reactivity. scispace.com The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule. nih.gov Red (negative potential) regions indicate likely sites for electrophilic attack (e.g., near the purine nitrogens), while blue (positive potential) regions are susceptible to nucleophilic attack. nih.gov

| DFT Parameter | Definition | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | A higher EHOMO value suggests a greater tendency to donate electrons in a chemical reaction or interaction with a biological target. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | A lower ELUMO value indicates a greater propensity to accept electrons, influencing its interaction with electron-rich residues in a target protein. nih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity. | A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. scispace.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing regions of positive, negative, and neutral electrostatic potential. | Identifies the electron-rich nitrogen atoms of the purine and piperazine rings as potential sites for hydrogen bonding and other intermolecular interactions. nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a dynamic environment (typically including water and ions) for nanoseconds to microseconds, researchers can verify whether the ligand remains securely in the binding pocket. researchgate.netnih.gov

For derivatives of "this compound," MD simulations have been used to validate docking results. For example, the docking poses of N9-cyclopentyl purine analogs were further evaluated using 10-nanosecond MD simulations to confirm the stability of their interactions with target kinases. nih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). A stable RMSD value over time indicates that the ligand-protein complex has reached equilibrium and the binding pose is stable. mdpi.commdpi.com

| MD Simulation Metric | Description | Significance for Binding Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a group of atoms (e.g., the protein backbone or the ligand) from a reference structure over time. | A low and stable RMSD value for the ligand indicates it does not diffuse away from the binding site, confirming a stable binding mode. mdpi.commdpi.com |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure during the simulation. | Stable Rg values suggest that the binding of the ligand does not cause significant unfolding or destabilization of the protein. mdpi.com |

| Solvent Accessible Surface Area (SASA) | The surface area of the protein that is accessible to a solvent. | Changes in SASA can indicate conformational changes in the protein upon ligand binding. mdpi.com |

| Intermolecular Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein over the course of the simulation. | Persistent hydrogen bonds are a strong indicator of a stable and specific ligand-target interaction. nih.gov |

Research Applications and Potential As Biochemical Probes

Exploration of 6-(4-phenylpiperazin-1-yl)-7H-Purine Analogues as Research Tools

The core structure of this compound has been extensively modified to create a variety of analogues, which serve as powerful research tools to investigate biological processes. Scientists have synthesized and evaluated novel purine (B94841) ribonucleoside analogues that incorporate a 4-substituted piperazine (B1678402) moiety at the C6 position of the purine ring. nih.gov These analogues have been tested for their cytotoxic effects against a panel of human cancer cell lines, including liver, breast, and colon carcinoma cells. nih.govnih.gov

One notable derivative, the N(6)-(4-Trifluoromethylphenyl)piperazine analogue, demonstrated significant antitumor activity, with IC₅₀ values ranging from 5.2 to 9.2 μM across different cell lines. nih.govacs.org Further studies revealed that this compound may interfere with cellular ATP levels, potentially by affecting the activities of cellular kinases. nih.govacs.org This interference with cellular energy metabolism and signaling highlights the utility of such analogues in probing the roles of kinases in cancer cell proliferation. Moreover, this specific analogue was found to induce senescence-associated cell death, a programmed cell death pathway, further underscoring its potential as a tool to study cancer cell fate. nih.govacs.org

The systematic synthesis and evaluation of these analogues, with variations in the substituent on the phenylpiperazine ring or modifications at the N9 position of the purine, allow researchers to establish structure-activity relationships (SAR). This information is crucial for designing more potent and selective biochemical probes to dissect complex biological pathways.

| Compound | Substituent on Phenyl Ring | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 11 | 4-CF₃ | Huh7 (Liver) | 5.2 - 9.2 | nih.govacs.org |

| 11 | 4-CF₃ | HepG2 (Liver) | 5.2 - 9.2 | nih.gov |

| 11 | 4-CF₃ | MCF7 (Breast) | 5.2 - 9.2 | nih.gov |

| 11 | 4-CF₃ | HCT116 (Colon) | 5.2 - 9.2 | nih.gov |

Development of Novel Purine Scaffolds for Chemical Biology

The purine ring system is a "privileged scaffold" in medicinal chemistry due to its presence in essential biomolecules like adenine (B156593) and guanine (B1146940). researchgate.net This heterocyclic structure is a cornerstone for developing novel molecules for chemical biology and drug discovery. eurekaselect.com The this compound framework serves as an excellent starting point for creating new scaffolds by modifying its core structure.

Researchers have developed multi-step synthetic routes starting from materials like 4,6-dichloro-5-nitropyrimidine to generate diverse 6,8,9-trisubstituted purine analogues. nih.gov These synthetic strategies allow for the introduction of various chemical groups at the C6, C8, and N9 positions of the purine ring, leading to the creation of novel scaffolds with potentially new biological activities. researchgate.netnih.gov The goal of designing such novel scaffolds is often to target mechanisms of acquired resistance in cancer cells, a significant challenge in modern oncology. nih.gov The versatility of the purine core allows for the generation of libraries of compounds that can be screened against a wide array of biological targets, moving beyond traditional applications. eurekaselect.com

Contribution to Understanding Purine Metabolism and Signaling Pathways

Purines are fundamental to cellular life, serving as building blocks for nucleic acids (DNA and RNA), components of energy cofactors (ATP, GTP), and signaling molecules in intracellular transduction pathways (cAMP, cGMP). nih.govmdpi.com Purine analogues, such as derivatives of this compound, are invaluable tools for studying the complex network of purine metabolism and signaling.

By mimicking natural purines, these synthetic compounds can act as agonists or antagonists of purinergic receptors or as inhibitors of enzymes involved in purine metabolism. mdpi.com For example, extracellular purines like ATP and adenosine are key signaling molecules in the inflammatory response. nih.gov Synthetic analogues can be used to probe the function of specific purinergic receptors (e.g., P2X or P2Y receptors) or the activity of ectoenzymes like CD39 and CD73 that regulate the levels of these signaling molecules. nih.gov The cytotoxic effects observed with some this compound analogues suggest they may interfere with ATP-dependent processes or other critical purine-related pathways, providing insights into the metabolic vulnerabilities of cancer cells. nih.govacs.org

Design and Synthesis of Chemically Diverse Compound Libraries for Screening

The discovery of new biochemical probes and drug leads often begins with the screening of large collections of molecules. The design and synthesis of chemically diverse compound libraries based on a privileged scaffold like purine is a key strategy in modern drug discovery. wikipedia.org The this compound structure is well-suited for this approach.

Libraries of purine derivatives can be constructed through various synthetic methods, including metal-mediated coupling reactions that allow for the attachment of a wide range of substituents to the purine core. researchgate.net These libraries are then subjected to high-throughput screening (HTS), where they are tested against specific biological targets, such as protein kinases or G-protein coupled receptors, to identify "hits". nih.govwikipedia.org For instance, a fluorescence polarization assay is a common HTS method used to measure the binding affinities of compounds to a target protein. nih.gov The synthesis of focused arrays of N7/N9-substituted purines allows for the exploration of specific binding pockets within a target protein, guiding the optimization of initial hits into more potent and selective lead compounds. nih.govmdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-(4-phenylpiperazin-1-yl)-7H-purine for higher yield and purity?

- Methodological Answer : Synthesis often involves nucleophilic substitution reactions. For example, refluxing 6-chloro-7H-purine derivatives with 4-phenylpiperazine in aqueous or polar aprotic solvents (e.g., DMF) under controlled pH (7–9) can improve substitution efficiency . Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures enhances purity. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement, particularly for assessing piperazine ring conformation and intermolecular interactions .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for phenylpiperazine) .

- Mass spectrometry : High-resolution MS (e.g., FTMS-ESI) validates molecular weight (e.g., m/z ≈ 319.2 for C₁₉H₁₈N₆) .

Q. How do researchers design biological assays to evaluate this compound’s anticancer activity?

- Methodological Answer : Use cell viability assays (e.g., MTT) across multiple cancer cell lines (e.g., A549, PC3) and non-cancerous counterparts (e.g., GES1) to assess selectivity. Dose-response curves (0.1–100 μM) and IC₅₀ calculations (via GraphPad Prism) quantify potency. Include controls for cytotoxicity (e.g., cisplatin) and validate mechanisms with Western blotting for apoptosis markers (e.g., caspase-3) .

Advanced Research Questions

Q. What structural modifications enhance the anticancer selectivity of this compound?

- Methodological Answer :

-

Position 9 substitution : Adding thiophene at position 9 improves selectivity (IC₅₀ = 2.80 μM in A549 vs. 303.03 μM in GES1) by enhancing hydrophobic interactions with cancer cell targets .

-

Piperazine modifications : Replacing phenyl with pyridinyl (e.g., 7XO) alters hydrogen-bonding networks, affecting kinase inhibition profiles .

Substitution IC₅₀ (μM) Selectivity Ratio (Cancer/Normal) Thiophene at C9 2.80 (A549) 108.2 (A549/GES1) Pyridinyl at piperazine 5.12 (PC3) 15.7 (PC3/GES1)

Q. How can computational modeling predict the binding affinity of this compound to DNA repair enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., DNA gyrase PDB: 1KZN). Parameterize the ligand with Gaussian 09 for charge distribution. Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values to refine force field parameters .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

- Methodological Answer :

- Assay standardization : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours).

- Data normalization : Express activity relative to housekeeping genes (e.g., GAPDH) to control for cell density variations.

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to pooled data from independent labs to identify outliers .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Crystal twinning : Use SHELXL’s TWIN command to refine twinned data.

- Low resolution : Optimize crystallization conditions (e.g., PEG 3350 as precipitant, pH 6.5) and collect data at synchrotron sources (λ = 0.9 Å) to enhance resolution (<1.2 Å) .

Q. How do researchers evaluate metabolic stability in preclinical studies?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C. Quantify parent compound degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics. Compare with reference compounds (e.g., verapamil) to assess CYP450-mediated metabolism .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.